

### initial studies and discovery of ML089

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML089     |           |
| Cat. No.:            | B15615314 | Get Quote |

An In-depth Technical Guide on the Initial Studies and Discovery of M-89 and ML089

This technical guide provides a comprehensive overview of the foundational research and discovery of two distinct molecular entities: M-89, a potent inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction, and **ML089**, an inhibitor of phosphomannose isomerase (PMI). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and relevant biological pathways associated with these compounds.

## Part 1: M-89, a Menin-MLL Inhibitor Introduction and Discovery

M-89 (also referred to as compound 42) was identified through a structure-based design approach as a highly potent small-molecule inhibitor of the Menin-MLL interaction.[1][2][3] This interaction is a critical driver in acute leukemias characterized by MLL gene rearrangements.[1] The discovery of M-89 represents a significant advancement in the development of targeted therapies for these aggressive cancers.[1][2][3]

#### **Quantitative Data**

The initial studies of M-89 yielded key quantitative metrics that established its potency and selectivity. These findings are summarized in the table below.



| Parameter             | Value     | Cell Lines /<br>Conditions        | Reference    |
|-----------------------|-----------|-----------------------------------|--------------|
| Binding Affinity (Kd) | 1.4 nM    | Binding to Menin                  | [1][2]       |
| IC50                  | 25 nM     | MV4;11 (MLL-AF4 fusion)           | [1][2][4][5] |
| IC50                  | 55 nM     | MOLM-13 (MLL-AF9 fusion)          | [1][2][4][5] |
| IC50                  | 10.2 μΜ   | HL-60 (lacking MLL fusion)        | [1]          |
| Selectivity           | >100-fold | (HL-60 vs. MV4;11<br>and MOLM-13) | [1][2][4][5] |

#### **Experimental Protocols**

Cell Growth Inhibition Assay: The potency of M-89 in inhibiting cell growth was evaluated in leukemia cell lines with and without MLL fusions.[1] The MV4;11 and MOLM-13 cell lines, which carry MLL fusions, and the HL-60 cell line, which lacks this fusion, were utilized.[1][2] Cells were treated with varying concentrations of M-89, and cell viability was assessed after a defined incubation period to determine the IC50 values.[1]

Cellular Thermal Shift Assay (CETSA): To confirm that M-89 directly engages with Menin in a cellular context, a CETSA was performed.[1] This assay measures the thermal stability of a target protein upon ligand binding. Leukemia cells were treated with M-89, and the stabilization of the Menin protein was quantified at different temperatures, demonstrating target engagement at low nanomolar concentrations.[1]

#### **Signaling Pathway and Mechanism of Action**

Menin is a scaffold protein that plays a crucial role in the regulation of gene expression.[6][7] In MLL-rearranged leukemias, Menin interacts with the N-terminus of MLL fusion proteins, which is essential for the recruitment of this complex to target genes like HOXA9 and MEIS1.[6][8] The upregulation of these genes is critical for leukemogenesis.[8] M-89 acts by binding to a pocket on Menin, thereby disrupting the Menin-MLL interaction.[1][6] This prevents the



recruitment of the MLL fusion protein complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell proliferation.[8]



Click to download full resolution via product page

Caption: The Menin-MLL signaling pathway and the inhibitory action of M-89.

# Part 2: ML089, a Phosphomannose Isomerase Inhibitor

#### **Introduction and Discovery**

**ML089** (CID-22416235) was identified as a probe compound that inhibits human phosphomannose isomerase (PMI).[9][10] Its discovery originated from a project aimed at finding novel non-competitive inhibitors of PMI for the potential treatment of Congenital



Disorder of Glycosylation Type Ia (CDG-Ia).[9][10] **ML089** is a membrane-permeable compound, allowing it to inhibit PMI within living cells.[9][10]

#### **Quantitative Data**

The initial characterization of **ML089** provided the following key quantitative measure:

| Parameter | Value  | Conditions                                   | Reference |
|-----------|--------|----------------------------------------------|-----------|
| IC50      | 1.3 μΜ | Inhibition of phosphomannose isomerase (PMI) | [11]      |

#### **Experimental Protocols**

High-Throughput Screening (HTS) for PMI Inhibitors: The discovery of **ML089** was facilitated by a high-throughput screening campaign to identify inhibitors of human PMI.[12] The assay employed a coupled-enzyme system to detect PMI activity.[9][12][13]

- Assay Principle: The assay measures the activity of PMI by detecting its product, fructose-6phosphate. This is achieved through a series of enzymatic reactions:
  - PMI converts mannose-6-phosphate to fructose-6-phosphate.
  - Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.
  - Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, which is coupled with the conversion of NADP to NADPH.
  - The resulting NADPH is detected using a resazurin-diaphorase fluorogenic reaction.[9][12]
    [13]
- Reagents:
  - Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6
    U/ml Diaphorase, 0.2 mM Resazurin.[9]



Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2,
 0.01% Tween 20, 4.6 ug/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 ug/ml G6PDH.
 [9]



Click to download full resolution via product page

Caption: Workflow of the coupled-enzyme assay for PMI inhibitor screening.

#### **Metabolic Pathway and Therapeutic Rationale**

Phosphomannose isomerase (PMI) is an enzyme that interconverts mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P).[14] In the context of CDG-Ia, a deficiency in the enzyme phosphomannomutase 2 (PMM2) impairs the conversion of M6P to mannose-1-phosphate, a crucial step in protein glycosylation.[9] The therapeutic hypothesis is that by inhibiting PMI with a compound like **ML089**, the catabolism of M6P to F6P would be blocked.[9] [10] This would lead to an accumulation of M6P, which could then be shunted towards the deficient PMM2 pathway, potentially restoring adequate levels of protein glycosylation.[9][10]





Click to download full resolution via product page

Caption: The role of PMI in mannose metabolism and the therapeutic rationale for ML089.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]



- 5. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein—Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitinproteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Inhibitors of Phosphomannose Isomerase Probe 1 Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Therapeutic Inhibitors of Phosphomannose Isomerase Probe 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AID 1220 HTS identification of compounds inhibiting phosphomannose isomerase
  (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate
   PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Therapeutic Inhibitors of Phosphomannose Isomerase Probe 2 Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mannose phosphate isomerase Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [initial studies and discovery of ML089]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615314#initial-studies-and-discovery-of-ml089]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com